D-HPG is naturally synthesized by bacteria through the shikimic acid pathway, requiring a series of four enzymes [].
D-HPG, along with its L-enantiomer (L-HPG), is a critical component of the glycopeptide backbone in vancomycin. This unique structure allows vancomycin to bind specifically to the bacterial cell wall, inhibiting cell wall synthesis and ultimately killing the bacteria [].
D-HPG has a central carbon atom bonded to an amino group (NH2), a carboxylic acid group (COOH), a hydrogen atom (H), and a hydroxyl group (OH) attached to the fourth carbon position in the benzene ring []. This structure combines features of a typical amino acid (amino and carboxylic acid groups) with an aromatic group (benzene ring with hydroxyl substitution).
The specific biosynthesis of D-HPG within bacteria is not fully elucidated, but it's known to involve the shikimic acid pathway and requires four enzymes [].
D-HPG condenses with other amino acids and sugar moieties to form the glycopeptide backbone of vancomycin. The exact details of this complex enzymatic process are still being researched [].
D-HPG contributes to vancomycin's mechanism of action by forming hydrogen bonds with specific sites on the bacterial cell wall. This disrupts the normal assembly process, preventing the bacteria from building a strong and functional cell wall. The weakened cell wall ultimately leads to cell death [].
Irritant